molecular formula C21H25N5O2S B2712113 2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1251575-88-8

2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2712113
CAS No.: 1251575-88-8
M. Wt: 411.52
InChI Key: LPSDABDUDJLXBH-UHFFFAOYSA-N
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Description

The compound “2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide” is a derivative of triazolopyrazine . Triazolopyrazines are a class of heterocyclic compounds that have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of triazolopyrazine derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This process is usually carried out in the presence of a base such as triethylamine .


Molecular Structure Analysis

The molecular structure of triazolopyrazine derivatives is characterized by a five-membered triazole ring fused with a six-membered pyrazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

Triazolopyrazine derivatives can undergo various chemical reactions due to the presence of multiple reactive sites in their structure . For instance, they can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Mechanism of Action

    Target of Action

    The primary targets of a compound are usually identified through a combination of experimental techniques such as affinity chromatography, drug affinity responsive target stability, and computational approaches .

    Mode of Action

    The compound’s interaction with its targets and any resulting changes are often elucidated through a combination of in vitro studies, in vivo studies, and computational modeling .

    Biochemical Pathways

    The affected pathways and their downstream effects can be determined through techniques such as metabolomics, which provides a broad picture of the metabolome and insights into complex biochemical pathways .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are typically assessed through a combination of in vitro and in vivo studies. These studies help to understand how the compound is absorbed, distributed, metabolized, and excreted by the body .

    Result of Action

    The molecular and cellular effects of a compound’s action can be studied using a variety of techniques, including transcriptomic profiling, which can provide insights into how the compound affects gene expression .

Future Directions

The development of new biologically active entities based on the triazolopyrazine scaffold for the treatment of various diseases is a promising area of research . Further studies are needed to explore the full potential of “2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide” and similar compounds in drug design and discovery .

Properties

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-15-7-9-16(10-8-15)13-23-18(27)14-26-21(28)25-12-11-22-20(19(25)24-26)29-17-5-3-2-4-6-17/h7-12,17H,2-6,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSDABDUDJLXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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